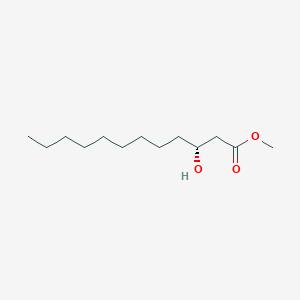

Methyl (3r)-3-hydroxydodecanoate

CAS No.: 76835-66-0

Cat. No.: VC6761154

Molecular Formula: C13H26O3

Molecular Weight: 230.348

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76835-66-0 |

|---|---|

| Molecular Formula | C13H26O3 |

| Molecular Weight | 230.348 |

| IUPAC Name | methyl (3R)-3-hydroxydodecanoate |

| Standard InChI | InChI=1S/C13H26O3/c1-3-4-5-6-7-8-9-10-12(14)11-13(15)16-2/h12,14H,3-11H2,1-2H3/t12-/m1/s1 |

| Standard InChI Key | OZXCINYANGIBDB-GFCCVEGCSA-N |

| SMILES | CCCCCCCCCC(CC(=O)OC)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl (3R)-3-hydroxydodecanoate belongs to the class of 3-hydroxy fatty acid methyl esters (3-OH FAMEs). Its structure comprises a 12-carbon aliphatic chain with a hydroxyl group (-OH) at the third carbon and a methyl ester (-COOCH) group at the first carbon . The R-configuration at the hydroxyl-bearing carbon is critical for its stereospecific interactions in biological systems .

Physicochemical Characteristics

Key physical properties include a melting point of 27°C, a predicted boiling point of 327.7 \pm 15.0 \, ^\circ\text{C}, and a density of . The compound is soluble in organic solvents such as chloroform, ethyl acetate, and methanol, but insoluble in water due to its hydrophobic nature (LogP = 3.664) . The pKa of the hydroxyl group is approximately 13.92, indicating weak acidity under physiological conditions .

Synthesis and Manufacturing

Reformatsky Reaction

A high-yield synthesis involves the Reformatsky reaction, where zinc-mediated coupling of decyl aldehyde and methyl bromoacetate in tetrahydrofuran (THF) at 66°C produces the target compound in 94% yield . This method is favored for its rapid reaction time (1 minute) and scalability :

OsO4_44-Mediated Oxidation

An alternative route employs OsO-catalyzed dihydroxylation of a homoallylic alcohol precursor, followed by esterification with thionyl chloride in methanol . This method achieves a 60% yield and is utilized for enantiomerically pure samples required in pharmaceutical applications .

Biological Activities and Mechanisms

Quorum Sensing in Bacteria

Methyl (3R)-3-hydroxydodecanoate serves as a precursor for , a quorum-sensing molecule in Methylobacterium species . This molecule activates the transcriptional regulator MmaR at nanomolar concentrations (EC = 1.7 nM), facilitating bacterial communication and biofilm formation .

Antimicrobial and Antimycobacterial Properties

As a component of fellutamide B, a natural product isolated from marine fungi, derivatives of methyl (3R)-3-hydroxydodecanoate exhibit potent antimycobacterial activity against Mycobacterium tuberculosis (MIC = 0.2 µM) . The hydroxyl and ester groups are essential for binding to proteasomal targets .

Applications in Industry and Research

Cosmetic Formulations

The compound’s emollient properties and mild antibacterial activity make it suitable for skincare products, where it enhances lipid barrier function and reduces microbial load .

Pharmaceutical Intermediates

It is a key intermediate in synthesizing protease inhibitors and anti-inflammatory agents. For example, enantiomerically pure samples are used to produce fellutamide analogs with improved metabolic stability .

Polyhydroxyalkanoate (PHA) Production

In biotechnology, methyl (3R)-3-hydroxydodecanoate is incorporated into PHA polymers by Pseudomonas putida and Delftia tsuruhatensis, contributing to biodegradable material development .

Recent Research Findings and Innovations

Stereochemical Analysis

Mosher’s ester analysis confirmed the enantiomeric purity of synthetic methyl (3R)-3-hydroxydodecanoate, with data () aligning with the R-configuration .

Structural Elucidation

High-resolution mass spectrometry (HRMS) and () validated the compound’s structure, distinguishing it from constitutional isomers such as 3-oxo-C-HSL .

Synthetic Biology Applications

Engineered E. coli strains expressing mmaI synthases produce methyl (3R)-3-hydroxydodecanoate-derived signals, enabling scalable production of quorum-sensing modulators .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume